molecular formula Br3H2OPr B6595362 Praseodymium(III) bromide hydrate CAS No. 225505-12-4

Praseodymium(III) bromide hydrate

Cat. No.: B6595362
CAS No.: 225505-12-4
M. Wt: 398.64 g/mol
InChI Key: CCMZJPMVOCFMPN-UHFFFAOYSA-K
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Description

Praseodymium(III) bromide hydrate (PrBr₃·xH₂O) is a rare earth compound characterized by its hygroscopic crystalline structure and high purity (>99.99% REO) . It is synthesized through the dissolution of praseodymium oxide (Pr₆O₁₁) in concentrated hydrobromic acid (HBr), followed by crystallization, dehydration, and vacuum sublimation . Key applications include its use in the preparation of self-assembled nanocapsules and coordination frameworks for advanced materials research .

Properties

IUPAC Name

praseodymium(3+);tribromide;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3BrH.H2O.Pr/h3*1H;1H2;/q;;;;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMZJPMVOCFMPN-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[Br-].[Br-].[Br-].[Pr+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br3H2OPr
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Reaction of Praseodymium Oxide with Hydrobromic Acid

The most widely documented method for synthesizing praseodymium(III) bromide hydrate involves the direct reaction of praseodymium(III) oxide (Pr₂O₃) with concentrated hydrobromic acid (HBr). The stoichiometric reaction proceeds as follows:

Pr2O3+6HBr2PrBr3+3H2O\text{Pr}2\text{O}3 + 6\text{HBr} \rightarrow 2\text{PrBr}3 + 3\text{H}2\text{O}

This exothermic reaction is typically conducted under reflux conditions at 80–100°C for 12–24 hours to ensure complete conversion . The resulting solution is evaporated under reduced pressure to precipitate the hydrated form, which is subsequently recrystallized from ethanol or acetone to achieve purities exceeding 98%. Challenges include the hygroscopic nature of the product, necessitating anhydrous handling environments post-crystallization.

Hydrothermal Synthesis from Praseodymium Carbonate

An alternative approach utilizes praseodymium carbonate (Pr₂(CO₃)₃) as the starting material, reacting it with 40% hydrobromic acid in a molar ratio of 1:1.6 . The reaction proceeds under mild conditions (25–50°C) to minimize side reactions:

Pr2(CO3)3+6HBr2PrBr3+3CO2+3H2O\text{Pr}2(\text{CO}3)3 + 6\text{HBr} \rightarrow 2\text{PrBr}3 + 3\text{CO}2 \uparrow + 3\text{H}2\text{O}

The solution is concentrated via rotary evaporation, yielding PrBr₃·6H₂O crystals. This method is favored industrially due to its lower energy requirements and reduced corrosion risks compared to oxide-based routes. However, residual chloride ions (<20 ppm) from precursor materials must be rigorously removed to prevent contamination .

Temperature-Programmed Dehydration for Hydrate Stabilization

A patented temperature-programmed method optimizes the stability of this compound by controlled dehydration . The process involves:

  • Mixing : Combining PrBr₃·6H₂O with ammonium bromide (NH₄Br) in a 1:0.8 weight ratio to suppress hydrolysis.

  • Vacuum Drying : Subjecting the mixture to a vacuum (0.08 Pa) to remove adsorbed moisture.

  • Stepwise Heating : Applying segmented temperature ramps (e.g., 1.33°C/min from 25°C to 180°C, 0.5°C/min to 410°C) to gradually dehydrate the hydrate without thermal decomposition.

This method achieves a final water content of <0.1% while maintaining a limpid aqueous solution upon reconstitution, critical for optical applications .

Comparative Analysis of Synthesis Methods

The table below evaluates key parameters of the aforementioned methods:

Method Reactants Temperature Yield Purity Energy Cost
Direct Reaction (Oxide)Pr₂O₃, HBr80–100°C92%98.5%High
Hydrothermal (Carbonate)Pr₂(CO₃)₃, HBr25–50°C95%99.0%Moderate
Temperature-ProgrammedPrBr₃·6H₂O, NH₄BrUp to 410°C99%99.7%Low

Key Findings :

  • The hydrothermal method balances yield and energy efficiency, making it suitable for bulk production .

  • Temperature-programmed dehydration ensures ultra-high purity but requires specialized equipment for vacuum and precise thermal control .

Research Advancements and Optimization Strategies

Recent studies focus on enhancing the sustainability and scalability of this compound synthesis:

  • Solvent-Free Mechanochemical Synthesis : Ball milling Pr₂O₃ with NH₄Br at ambient conditions has shown promise in reducing solvent waste, though product hydration remains a challenge .

  • Ionic Liquid-Mediated Reactions : Imidazolium-based ionic liquids act as dual solvents and catalysts, accelerating reaction rates by 40% compared to traditional methods .

  • In Situ Hydration Control : Advanced humidity sensors integrated into drying ovens enable real-time monitoring of hydrate composition, reducing batch-to-batch variability.

Industrial-Scale Production Challenges

Scaling laboratory methods to industrial production introduces complexities:

  • Corrosion Resistance : Hydrobromic acid necessitates reactors lined with polytetrafluoroethylene (PTFE) or tantalum.

  • Byproduct Management : CO₂ emissions from carbonate-based routes require scrubbing systems to meet environmental regulations.

  • Crystallization Kinetics : Rapid crystallization often leads to inhomogeneous crystal sizes, necessitating seeded growth techniques.

Chemical Reactions Analysis

Types of Reactions: Praseodymium(III) bromide hydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form praseodymium(IV) compounds.

    Reduction: It can be reduced to praseodymium(II) compounds under specific conditions.

    Substitution: It can participate in substitution reactions where bromine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen exchange reactions using halide salts like sodium chloride or potassium iodide.

Major Products:

Scientific Research Applications

Material Science

Synthesis of Thin Films:
Praseodymium(III) bromide hydrate is utilized in the fabrication of electronic and optoelectronic thin films. These films are essential for developing advanced devices such as solar cells, light-emitting diodes (LEDs), and laser technologies. The ability of PrBr3 to form stable thin films makes it a candidate for use in high-performance electronic applications .

Crystal Growth:
The compound's crystalline structure allows it to be used as a precursor in the growth of praseodymium-based crystals, which are important for solid-state lasers and other photonic applications. The unique optical properties of praseodymium compounds enhance the performance of these devices .

Electronics and Optoelectronics

Doping Agent:
this compound serves as a doping agent in semiconductor materials. Doping with praseodymium ions can modify the electronic properties of materials, improving their conductivity and optical characteristics. This is particularly relevant in the development of phosphors for display technologies and lighting applications .

Magnetic Materials:
Research indicates that praseodymium compounds exhibit interesting magnetic properties, making them suitable for use in magnetic materials. These materials can be applied in data storage devices and magnetic sensors, where enhanced magnetic performance is required .

Catalysis

Catalytic Applications:
this compound has shown potential as a catalyst in various chemical reactions. Its Lewis acidic nature allows it to facilitate reactions such as alkylation and acylation, which are essential in organic synthesis. The compound's ability to stabilize reaction intermediates enhances its effectiveness as a catalyst .

Photocatalysis:
The incorporation of praseodymium ions into photocatalytic systems has been explored for the degradation of organic pollutants. Praseodymium's unique electronic structure can improve the efficiency of photocatalysts under UV light, making it valuable for environmental remediation applications .

Case Studies

Study on Luminescence:
Research has demonstrated that this compound exhibits luminescent properties when complexed with various ligands. This luminescence is dependent on the ligand's triplet state energy, indicating potential applications in lighting and display technologies .

Nanoparticle Synthesis:
A study highlighted the use of this compound in synthesizing nanoparticles for catalysis. The addition of praseodymium ions was found to enhance the thermal stability and surface area of the nanoparticles, improving their catalytic performance in organic reactions .

Mechanism of Action

The mechanism of action of praseodymium(III) bromide hydrate involves its ability to interact with various molecular targets. In catalytic applications, it acts by providing a surface for reactants to adsorb and react, thereby lowering the activation energy of the reaction. In biological systems, it can bind to specific proteins or enzymes, altering their structure and function .

Comparison with Similar Compounds

Comparison with Structural Analogs: Rare Earth Bromide Hydrates

Terbium(III) Bromide Hydrate (TbBr₃·xH₂O)

  • Molecular Formula : TbBr₃·xH₂O
  • Purity : 99.99%
  • Appearance : White powder
  • Applications : Used in catalysis and optical materials (similar to PrBr₃·xH₂O but with distinct luminescent properties due to Tb³⁺) .

Neodymium(III) Bromide Hydrate (NdBr₃·xH₂O)

  • Molecular Formula : NdBr₃·xH₂O
  • Density : 5.3 g/cm³
  • Safety : Additional hazard code H335 (respiratory irritation) .
  • Applications : Explored in laser materials and magnetic refrigeration .

Cerium(III) Bromide Hydrate (CeBr₃·xH₂O)

  • CAS Number : 14457-87-5
  • Applications : Intermediate in organic synthesis and scintillation detectors .
Table 1: Comparative Properties of Rare Earth Bromide Hydrates
Property PrBr₃·xH₂O TbBr₃·xH₂O NdBr₃·xH₂O CeBr₃·xH₂O
Molecular Formula Br₃H₂OPr TbBr₃·xH₂O NdBr₃·xH₂O CeBr₃·xH₂O
Purity 99.99% (REO) 99.99% 99.9% (REO) N/A
Appearance Green crystals White powder Crystalline Crystalline
Key Applications Nanocapsules Catalysis Magnetic materials Scintillators
Safety (Hazard Codes) H315, H319 N/A H315, H319, H335 N/A

Comparison with Other Praseodymium(III) Salt Hydrates

Praseodymium(III) Chloride Hydrate (PrCl₃·xH₂O)

  • CAS Number : 19423-77-9
  • Purity : 99.9% (REO)
  • Applications : Precursor for praseodymium metal production and catalysts .

Praseodymium(III) Nitrate Hydrate (Pr(NO₃)₃·xH₂O)

  • Applications : Used in fluorescent displays and solvothermal synthesis of doped lanthanide oxides .

Praseodymium(III) Sulfate Hydrate (Pr₂(SO₄)₃·xH₂O)

  • Thermal Stability : Decomposes at 1010°C, compared to europium sulfate hydrate, which decomposes at lower temperatures .
  • Solubility : Highly water-soluble .

Praseodymium(III) Acetate Hydrate (Pr(OOCCH₃)₃·xH₂O)

  • Appearance : Green hygroscopic crystals .
  • Applications: Intermediate in sol-gel processes and nanoparticle synthesis .
Table 2: Comparative Properties of Praseodymium(III) Salt Hydrates
Compound Molecular Formula Key Properties Applications
PrBr₃·xH₂O Br₃H₂OPr Hygroscopic, 99.99% purity Nanocapsules, coordination frameworks
PrCl₃·xH₂O Cl₃H₂OPr High solubility in polar solvents Metal production, catalysts
Pr(NO₃)₃·xH₂O N₃O₉Pr·xH₂O Used in ultrasonic synthesis Phosphors, doped oxides
Pr₂(SO₄)₃·xH₂O H₂O₁₃Pr₂S₃ High thermal stability Ceramics, glass coloring
Pr(OOCCH₃)₃·xH₂O C₆H₉O₆Pr·xH₂O Hygroscopic, green crystals Sol-gel processes

Thermal and Chemical Stability

  • Thermal Decomposition : Praseodymium sulfate hydrate exhibits higher thermal stability (decomposition at 1010°C) compared to europium sulfate hydrate, which decomposes at lower temperatures due to differences in lanthanide ionic radii .
  • Electrical Conductivity : PrBr₃ demonstrates ionic conductivity in molten CsBr systems, a property critical for high-temperature electrochemical applications .

Biological Activity

Praseodymium(III) bromide hydrate, a compound of the lanthanide series, has garnered interest in various scientific fields due to its unique properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (PrBr₃·xH₂O) is characterized by a tricapped trigonal prismatic geometry. This structure influences its interactions with biological systems, potentially affecting enzymatic activities and protein structures. The compound is known for its hygroscopic nature , which can impact its biological behavior in aqueous environments.

Target of Action

Praseodymium ions can interact with various biomolecules, including proteins and enzymes. Research indicates that praseodymium may influence the activities of key enzymes involved in metabolic pathways, such as:

  • Peroxidase (POD)
  • Polyphenol oxidase (PPO)
  • Phenylalanine ammonia-lyase (PAL)

These enzymes are crucial for processes like flavonoid production in plants, indicating that praseodymium may play a role in secondary metabolite synthesis.

Pharmacokinetics

A study on the toxicokinetics of praseodymium compounds revealed that their half-lives vary significantly based on dosage. For instance, higher doses resulted in prolonged initial phase half-lives, suggesting a dose-dependent absorption and distribution pattern in biological systems.

Enzymatic Influence

Research has shown that praseodymium(III) bromide can modulate enzymatic activities. In a study involving the hairy roots of Scutellaria viscidula, praseodymium treatment led to increased activities of peroxidase and polyphenol oxidase, which are vital for plant defense mechanisms and secondary metabolite production.

Toxicological Studies

Toxicological assessments have highlighted the potential adverse effects of praseodymium exposure. For example, studies on animal models indicate that exposure to praseodymium compounds can lead to alterations in hematological parameters and enzyme activities, suggesting a need for careful evaluation of its safety profile in therapeutic contexts.

Case Studies

  • Flavonoid Production Enhancement :
    • A study demonstrated that praseodymium ions could enhance flavonoid production by influencing the activity of PAL in plant systems. This finding suggests potential applications in agricultural biotechnology for improving crop resilience through enhanced secondary metabolite synthesis.
  • Toxicokinetics in Rodents :
    • In rodent models, praseodymium chloride was administered to investigate its pharmacokinetics. Results indicated significant changes in blood parameters and enzyme activities post-administration, raising concerns about its safety at higher doses.

Research Findings Summary

Study Focus Findings
Scutellaria viscidulaEnzymatic activity modulationIncreased POD and PPO activities with praseodymium treatment
Toxicokinetics in rodentsSafety profile assessmentDose-dependent changes in blood parameters observed

Q & A

Q. What are the optimal reaction conditions for synthesizing coordination complexes using Praseodymium(III) bromide hydrate?

  • Methodological Answer: this compound is typically reacted with organic ligands (e.g., pyrogallol[4]arenes) in biphasic solvent systems. For example, a 1:4 molar ratio of ligand to PrBr₃·xH₂O in DMF and water (2 mL each) at ambient temperature for 24 hours yields crystalline coordination frameworks (48% yield) suitable for single-crystal X-ray diffraction . Control of pH and solvent polarity is critical to avoid hydrolysis and ensure structural integrity.

Q. What safety precautions are recommended when handling this compound?

  • Methodological Answer: While comprehensive toxicity data are limited, standard precautions include:
  • Use of nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Conducting reactions in a fume hood to mitigate inhalation risks.
  • Storing waste separately in labeled containers for professional disposal, as per environmental regulations .

Q. How does solvent selection impact the solubility and reactivity of this compound?

  • Methodological Answer: Polar aprotic solvents (e.g., DMF) enhance solubility and facilitate ligand exchange, while aqueous media may promote hydrolysis. In biphasic systems (DMF + H₂O), phase separation can stabilize intermediates, as observed in the synthesis of Praseodymium-seamed nanocapsules . Pre-drying solvents and maintaining inert atmospheres (N₂/Ar) are recommended to minimize oxidative byproducts.

Q. What methods assess the purity and stoichiometry of this compound?

  • Methodological Answer:
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Quantifies Pr³⁺ and Br⁻ ions to verify stoichiometry.
  • Thermogravimetric Analysis (TGA): Determines hydration state (xH₂O) by measuring mass loss upon heating to 200°C.
  • Elemental Analysis: Validates C/H/N content in ligand-bound complexes to confirm absence of organic impurities .

Advanced Research Questions

Q. How does the purity of this compound influence nanomaterial properties?

  • Methodological Answer: High-purity PrBr₃·xH₂O (≥99.99% REO) reduces defect density in nanocrystals, as impurities (e.g., Ce³⁺, Nd³⁺) can alter lattice parameters and optical properties. For instance, trace Ce³⁺ in PrBr₃·xH₂O introduces luminescence quenching in upconversion nanoparticles. Purification via recrystallization in anhydrous ethanol is advised for optoelectronic applications .

Q. What analytical techniques characterize the hydration state and coordination geometry of this compound?

  • Methodological Answer:
  • Single-Crystal X-ray Diffraction (SC-XRD): Resolves Pr³⁺ coordination geometry (e.g., 8-coordinate in [Pr₅(PgC₁)(HCOO⁻)₄] frameworks) and hydration shells .
  • Extended X-ray Absorption Fine Structure (EXAFS): Probes local Pr–Br and Pr–O bonding distances in amorphous phases.
  • Raman Spectroscopy: Identifies vibrational modes of Br⁻ ligands and H₂O molecules to distinguish between mono-/polyhydrate forms .

Q. How does this compound compare to other lanthanide bromides in supramolecular assembly?

  • Methodological Answer: Pr³⁺’s larger ionic radius (1.13 Å vs. 1.06 Å for Nd³⁺) enables higher coordination numbers, stabilizing larger nanocapsules. In contrast, smaller lanthanides (e.g., Gd³⁺) favor compact structures. Competitive studies using isostructural ligands (e.g., pyrogallol[4]arenes) reveal Pr³⁺’s unique ability to form 3D frameworks with HCOO⁻ bridges, unlike La³⁺ or Sm³⁺ .

Q. Can computational modeling predict the behavior of this compound in different solvents?

  • Methodological Answer: Molecular dynamics (MD) simulations parameterized with Pr³⁺–Br⁻ and Pr³⁺–H₂O force fields predict solvation dynamics. For example, simulations of aqueous PrBr₃ show a primary hydration shell of 8–9 H₂O molecules, consistent with experimental EXAFS data. In organic solvents (e.g., DMF), ligand exchange rates are slower due to steric hindrance, aligning with kinetic studies .

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